Guanidine, N,N'''-1,8-octanediylbis-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

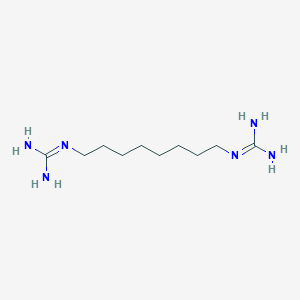

Guanidine, N,N’‘’-1,8-octanediylbis-, is a compound that belongs to the guanidine family, which is known for its high basicity and ability to form strong hydrogen bonds. This compound is characterized by the presence of two guanidine groups connected by an octane chain. Guanidine derivatives are widely used in various fields due to their unique chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, N,N’‘’-1,8-octanediylbis-, typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction conditions often involve the use of coupling reagents or metal-catalyzed guanidylation . Another efficient method is the use of S-methylisothiourea as a guanidylating agent .

Industrial Production Methods

Industrial production of guanidine derivatives often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired yield, purity, and cost-effectiveness. Metal-catalyzed reactions and the use of polymer-supported guanidylation are common in industrial settings due to their efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Guanidine, N,N’‘’-1,8-octanediylbis-, undergoes various types of chemical reactions, including:

Oxidation: Guanidine derivatives can be oxidized to form various products depending on the reaction conditions.

Reduction: Reduction reactions can convert guanidine derivatives into amines or other reduced forms.

Substitution: Guanidine derivatives can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of urea derivatives, while reduction can produce amines .

Applications De Recherche Scientifique

Guanidine, N,N’‘’-1,8-octanediylbis-, has a wide range of scientific research applications:

Chemistry: Used as a strong base and nucleophile in various organic synthesis reactions.

Biology: Plays a role in the study of enzyme mechanisms and protein interactions.

Industry: Used in the production of polymers, catalysts, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of guanidine, N,N’‘’-1,8-octanediylbis-, involves its ability to form strong hydrogen bonds and interact with various molecular targets. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . These interactions are crucial for its biological activities and potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Guanidine: A simple guanidine molecule with similar basicity and hydrogen bonding properties.

N,N’-Disubstituted Guanidines: Compounds with two guanidine groups connected by different linkers.

Cyclic Guanidines: Compounds with guanidine groups in a cyclic structure, such as 2-aminoimidazolines.

Uniqueness

Guanidine, N,N’‘’-1,8-octanediylbis-, is unique due to its specific structure with an octane linker, which provides distinct chemical and biological properties compared to other guanidine derivatives. Its ability to form strong hydrogen bonds and interact with various molecular targets makes it valuable in both research and industrial applications .

Activité Biologique

Guanidine, N,N'''-1,8-octanediylbis- is a derivative of guanidine that has gained attention due to its potential biological activities and therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Guanidine, N,N'''-1,8-octanediylbis- is characterized by its unique structure which includes a long hydrocarbon chain that may influence its solubility and interaction with biological membranes. The general formula for guanidine compounds is HNC NH 2 2, and this specific derivative incorporates an octanediyl linker that connects two guanidine groups.

Pharmacological Properties

Research indicates that guanidine derivatives exhibit a range of pharmacological properties:

- Antidiabetic Effects : Similar to other guanidine derivatives, this compound may influence glucose metabolism. Guanidine itself has historical use as an antihyperglycemic agent, leading to the development of metformin, a first-line treatment for type 2 diabetes .

- CNS Activity : Some studies suggest that guanidine derivatives can affect the central nervous system (CNS), potentially serving as neuroprotective agents or influencing neurotransmitter systems .

- Anti-inflammatory Properties : Guanidine compounds have been noted for their anti-inflammatory effects, making them candidates for treating conditions characterized by inflammation .

The mechanisms through which guanidine, N,N'''-1,8-octanediylbis- exerts its biological effects may include:

- Inhibition of Na+/H+ Exchangers : This action can lead to altered cellular ion balance and has implications in various physiological processes .

- Modulation of Nitric Oxide Synthase : By influencing nitric oxide levels, guanidine derivatives can affect vascular function and inflammatory responses .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of guanidine derivatives. Here are some notable findings:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidiabetic Activity | Demonstrated that guanidine derivatives improved insulin sensitivity in diabetic animal models. |

| Study 2 | CNS Effects | Found that certain guanidine compounds exhibited neuroprotective effects in models of neurodegeneration. |

| Study 3 | Anti-inflammatory Action | Reported a significant reduction in inflammatory markers in vitro when treated with guanidine derivatives. |

Safety and Toxicity

While many guanidine derivatives show promising biological activity, safety profiles are crucial for therapeutic applications. Guanidine itself has been associated with hepatotoxicity when used long-term, leading to a careful evaluation of its derivatives for safety in clinical settings .

Propriétés

IUPAC Name |

2-[8-(diaminomethylideneamino)octyl]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N6/c11-9(12)15-7-5-3-1-2-4-6-8-16-10(13)14/h1-8H2,(H4,11,12,15)(H4,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUYNASTGNDRSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN=C(N)N)CCCN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275007 |

Source

|

| Record name | 2-[8-(diaminomethylideneamino)octyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19010-48-1 |

Source

|

| Record name | 2-[8-(diaminomethylideneamino)octyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.